molecular formula C31H29N3O6 B15085063 1-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate CAS No. 765913-03-9

1-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate

Cat. No.: B15085063
CAS No.: 765913-03-9
M. Wt: 539.6 g/mol
InChI Key: VGBPFIFODXRCCA-HNSNBQBZSA-N
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Description

1-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is a complex organic compound that features both naphthyl and ethoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate typically involves multiple steps:

    Formation of the Ethoxybenzoyl Intermediate: The initial step involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride.

    Amidation: The 4-ethoxybenzoyl chloride is then reacted with an appropriate amine to form the 4-ethoxybenzoyl amide.

    Hydrazonation: The amide is further reacted with hydrazine to form the carbohydrazonoyl derivative.

    Coupling with Naphthyl Group: Finally, the carbohydrazonoyl derivative is coupled with a naphthyl compound under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxybenzoyl and naphthyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is unique due to its specific combination of naphthyl and ethoxybenzoyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

765913-03-9

Molecular Formula

C31H29N3O6

Molecular Weight

539.6 g/mol

IUPAC Name

[1-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate

InChI

InChI=1S/C31H29N3O6/c1-3-38-24-14-9-22(10-15-24)30(36)32-20-29(35)34-33-19-27-26-8-6-5-7-21(26)13-18-28(27)40-31(37)23-11-16-25(17-12-23)39-4-2/h5-19H,3-4,20H2,1-2H3,(H,32,36)(H,34,35)/b33-19+

InChI Key

VGBPFIFODXRCCA-HNSNBQBZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OCC

Origin of Product

United States

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